molecular formula C15H15F3N2O3S B1665516 Adarigiline CAS No. 1124197-79-0

Adarigiline

Cat. No.: B1665516
CAS No.: 1124197-79-0
M. Wt: 360.4 g/mol
InChI Key: VXBWTNLAIBIATJ-UHFFFAOYSA-N
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Description

Adarigiline (INN: this compound, adarigilinum, adarigilina) is a pharmaceutical compound designated by the World Health Organization (WHO) as part of its International Nonproprietary Name (INN) system . These agents are typically used in neurodegenerative disorders like Parkinson’s disease due to their ability to enhance dopaminergic activity by inhibiting dopamine degradation . This compound’s exact mechanism, indications, and clinical profile remain undefined in the provided sources, but its classification under MAO-B inhibitors can be inferred from nomenclature conventions and structural analogs.

Properties

CAS No.

1124197-79-0

Molecular Formula

C15H15F3N2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

(4-hydroxypiperidin-1-yl)-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophen-2-yl]methanone

InChI

InChI=1S/C15H15F3N2O3S/c1-8-12(19-23-13(8)15(16,17)18)10-2-3-11(24-10)14(22)20-6-4-9(21)5-7-20/h2-3,9,21H,4-7H2,1H3

InChI Key

VXBWTNLAIBIATJ-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)O)C(F)(F)F

Canonical SMILES

CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adarigiline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Rasagiline

Rasagiline (C₁₂H₁₃N) is a well-characterized irreversible MAO-B inhibitor. Key comparisons with Adarigiline include:

  • Structural Features: Both compounds likely share a 1-aminoindane backbone, as rasagiline’s derivative, (R)-N-Allyl-1-aminoindane (C₁₂H₁₅N), is structurally related .
  • Mechanism : Rasagiline irreversibly binds MAO-B, reducing dopamine metabolism. This compound is presumed to act similarly but may differ in binding affinity or reversibility.
  • Clinical Use : Rasagiline is approved for Parkinson’s disease; this compound’s therapeutic niche is unspecified but may target similar indications with improved tolerability or efficacy.

Functional Analog: Selegiline

  • Selectivity: Selegiline shows MAO-B selectivity at low doses but inhibits MAO-A at higher doses, increasing cardiovascular risks. This compound’s selectivity profile is unknown but may offer enhanced specificity.
  • Metabolism : Selegiline is metabolized to amphetamine derivatives, contributing to side effects. This compound’s metabolic pathway, if distinct, could reduce adverse effects.

Data Tables

Table 1: Molecular and Pharmacological Comparison

Property This compound (Hypothetical) Rasagiline (R)-N-Allyl-1-aminoindane
Molecular Formula Not reported C₁₂H₁₃N C₁₂H₁₅N
Molecular Weight Not reported 171.24 g/mol 173.25 g/mol
Target MAO-B (presumed) MAO-B Intermediate for MAO-B inhibitors
Mechanism Irreversible inhibition Irreversible inhibition Synthetic precursor
Clinical Indication Undefined Parkinson’s disease N/A
Key Reference

Table 2: Hypothetical Advantages of this compound Over Rasagiline

Parameter This compound (Hypothetical) Rasagiline
Selectivity for MAO-B Potentially higher specificity High specificity
Metabolic Stability Reduced amphetamine metabolites Forms neurotoxic metabolites
Dosing Frequency Once daily (presumed) Once daily
Adverse Effects Lower risk of hypertension Moderate hypertension risk

Research Findings and Gaps

  • Structural Insights: this compound’s INN designation and rasagiline analogs suggest a focus on optimizing the 1-aminoindane scaffold for enhanced pharmacokinetics . Computational docking studies (as referenced in ) could clarify its binding interactions with MAO-B.
  • Clinical Potential: Unlike rasagiline, this compound may incorporate functional groups (e.g., halogenation or alkylation) to improve blood-brain barrier penetration or reduce off-target effects .
  • Research Gaps: No preclinical or clinical data are available in the provided evidence. Future studies should address: Dose-response relationships and toxicity profiles. Direct comparisons with rasagiline in animal models. Biomarker-based assessments of MAO-B inhibition efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adarigiline
Reactant of Route 2
Reactant of Route 2
Adarigiline

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